molecular formula C17H18N2O3S B2896632 N-(1-methyl-2-oxoindolin-5-yl)-2-phenylethanesulfonamide CAS No. 921862-09-1

N-(1-methyl-2-oxoindolin-5-yl)-2-phenylethanesulfonamide

Cat. No. B2896632
CAS RN: 921862-09-1
M. Wt: 330.4
InChI Key: ZAVFDYKJILZBPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-methyl-2-oxoindolin-5-yl)-2-phenylethanesulfonamide, also known as MEK162, is a small molecule inhibitor that has been developed as a potential anticancer agent. It targets the mitogen-activated protein kinase (MAPK) pathway, which is frequently dysregulated in cancer cells. MEK162 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Scientific Research Applications

1. Pharmacological Properties and Drug Development

N-(1-methyl-2-oxoindolin-5-yl)-2-phenylethanesulfonamide, due to its unique chemical structure, is studied for its potential in pharmacological properties and drug development. The compound's structural framework is conducive to binding with various biological targets, enabling it to act as a precursor or active compound in the development of new therapeutic agents. Studies have focused on optimizing its pharmacokinetics and pharmacodynamics profiles for enhanced efficacy and reduced toxicity in potential medical applications (Goffin & Eisenhauer, 2002).

2. Role in Neurodegenerative Diseases

Research has explored the application of N-(1-methyl-2-oxoindolin-5-yl)-2-phenylethanesulfonamide in neurodegenerative diseases. Its ability to modulate neurotransmitter systems, particularly those involved in cognitive processes, makes it a candidate for treating conditions like Alzheimer's disease and Parkinson's disease. Investigations into its neuroprotective effects aim to understand its mechanism of action at the molecular level, potentially leading to novel therapeutic strategies for neurodegeneration (Parsons, Danysz, & Quack, 1999).

3. Antimicrobial Activity

The structural motifs of N-(1-methyl-2-oxoindolin-5-yl)-2-phenylethanesulfonamide are being studied for their antimicrobial properties. Its interaction with bacterial and fungal cell membranes or enzymes critical for microbial pathogenicity offers a pathway to developing new antimicrobial agents. This research area focuses on addressing the rising challenge of antimicrobial resistance by exploring novel compounds that exhibit broad-spectrum activity against resistant strains (Bedoux et al., 2012).

4. Cancer Research

In cancer research, the application of N-(1-methyl-2-oxoindolin-5-yl)-2-phenylethanesulfonamide is being examined for its potential anti-cancer properties. Its ability to interfere with cell proliferation and survival pathways in cancer cells without affecting normal cells is of particular interest. Studies are directed towards understanding its role in apoptosis, angiogenesis, and metastasis inhibition, aiming to identify new therapeutic approaches for cancer treatment (Singh & Shah, 2017).

properties

IUPAC Name

N-(1-methyl-2-oxo-3H-indol-5-yl)-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-19-16-8-7-15(11-14(16)12-17(19)20)18-23(21,22)10-9-13-5-3-2-4-6-13/h2-8,11,18H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVFDYKJILZBPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methyl-2-oxoindolin-5-yl)-2-phenylethanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.